SULFO-TAG NHS Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

482618-42-8 |

|---|---|

Molecular Formula |

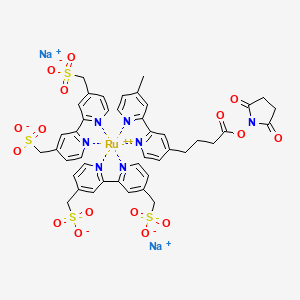

C43H39N7Na2O16RuS4 |

Molecular Weight |

1185.1 g/mol |

IUPAC Name |

disodium;(2,5-dioxopyrrolidin-1-yl) 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;ruthenium(2+);[2-[4-(sulfonatomethyl)pyridin-2-yl]pyridin-4-yl]methanesulfonate |

InChI |

InChI=1S/C19H19N3O4.2C12H12N2O6S2.2Na.Ru/c1-13-7-9-20-15(11-13)16-12-14(8-10-21-16)3-2-4-19(25)26-22-17(23)5-6-18(22)24;2*15-21(16,17)7-9-1-3-13-11(5-9)12-6-10(2-4-14-12)8-22(18,19)20;;;/h7-12H,2-6H2,1H3;2*1-6H,7-8H2,(H,15,16,17)(H,18,19,20);;;/q;;;2*+1;+2/p-4 |

InChI Key |

GPSOIZKEYLTPJQ-UHFFFAOYSA-J |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)ON3C(=O)CCC3=O.C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].[Na+].[Na+].[Ru+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SULFO-TAG™ NHS Ester Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SULFO-TAG™ NHS Ester chemistry, a cornerstone of Meso Scale Discovery's (MSD) electrochemiluminescence (ECL) detection platform. This technology offers a highly sensitive and robust method for immunoassays and other ligand-binding assays, making it an invaluable tool in research and drug development.

Core Principles of SULFO-TAG™ NHS Ester Chemistry

SULFO-TAG™ NHS Ester is a chemical label that enables highly sensitive detection in MSD's electrochemiluminescence assays. The chemistry is based on two key components: the N-hydroxysuccinimide (NHS) ester and the sulfonated electrochemiluminescent label.

-

NHS Ester Chemistry: The NHS ester facilitates the covalent coupling of the SULFO-TAG™ label to primary amines (-NH2), which are readily available on proteins (e.g., the side chain of lysine residues) and other biomolecules.[1][2] This reaction forms a stable amide bond, ensuring a permanent attachment of the label to the molecule of interest.[1] The reaction is most efficient under mild basic conditions (pH 7.5-8.5).

-

SULFO-TAG™ Label: The "SULFO" component refers to a sulfonate group that enhances the water solubility of the label.[1] This is a critical feature for biological applications, as it allows for efficient labeling in aqueous buffers without the need for organic solvents that could denature the protein. The core of the SULFO-TAG™ label is a ruthenium(II) tris-bipyridyl ([Ru(bpy)3]2+) complex, which is the electrochemiluminescent component.[3]

The combination of a stable covalent linkage and a highly sensitive detection method makes SULFO-TAG™ NHS Ester a preferred choice for labeling detection reagents in immunoassays.[4]

The Power of Electrochemiluminescence (ECL)

SULFO-TAG™ labeled molecules are detected using electrochemiluminescence on MSD's proprietary microplates, which feature integrated carbon electrodes.[5][6] The detection process is triggered by applying an electric current to the electrodes in the presence of a co-reactant, tripropylamine (TPA).[3]

The ECL reaction offers several advantages over traditional detection methods like ELISA:

-

High Sensitivity: The ECL process involves a cycle of excitation and emission, which amplifies the signal, leading to extremely low detection limits (as low as 0.1-1.4 pg/mL).[3][5]

-

Broad Dynamic Range: MSD assays typically have a dynamic range of 3-4 logs or more, allowing for the quantification of both low and high abundance analytes in the same assay without multiple sample dilutions.[1][3]

-

Low Background Signal: The ECL reaction is initiated at the electrode surface, so only labels in close proximity to the electrode are detected. This minimizes background signal from unbound labels in the solution.[6][7]

-

Multiplexing Capability: MSD's multi-array plates allow for the measurement of up to 10 different analytes in a single well, conserving precious sample and time.[1][5]

Electrochemiluminescence Reaction Pathway

The following diagram illustrates the key steps in the electrochemiluminescence reaction at the electrode surface.

Caption: The electrochemiluminescence (ECL) reaction cycle of SULFO-TAG™.

Quantitative Data and Performance Characteristics

The performance of SULFO-TAG™ based assays has been extensively validated. The following tables summarize key quantitative data.

Table 1: Comparison of MSD ECL and Traditional ELISA

| Parameter | MSD (SULFO-TAG™ ECL) | Traditional ELISA | Reference(s) |

| Lower Limit of Detection | 0.1 - 1.4 pg/mL | 10 - 100 pg/mL | [3][5] |

| Dynamic Range | 3 - 4+ logs | 1 - 2 logs | [1][3] |

| Sample Volume | 10 - 25 µL (for up to 10 analytes) | 50 - 100 µL (per analyte) | [1][3] |

| Assay Time | 2.5 - 4 hours | 4 - 6 hours | [6][8] |

| Inter-Assay CV (%) | 0.9 - 5.1% | 10 - 14.2% | [5] |

Table 2: SULFO-TAG™ NHS Ester and Conjugate Properties

| Property | Value | Reference(s) |

| Molecular Weight of Unreacted SULFO-TAG™ NHS Ester | 1141 g/mol | [9] |

| Molecular Weight Added per SULFO-TAG™ Label | 1027 g/mol | [9] |

| SULFO-TAG™ NHS Ester Shelf Life (≤-70°C) | 3 years | [10] |

| Antibody Conjugate Stability (2-8°C) | At least 2 years | [10] |

| Recommended Conjugation Ratio (IgG) | 2:1 to 20:1 (SULFO-TAG™:Antibody) | [10] |

Experimental Protocols

Protein Labeling with SULFO-TAG™ NHS Ester

This protocol provides a general procedure for labeling proteins with a molecular weight greater than 40,000 Da.

Materials:

-

Protein to be labeled (1-2 mg/mL in a suitable buffer)

-

MSD GOLD SULFO-TAG™ NHS-Ester

-

Conjugation Buffer (e.g., PBS, pH 7.9)

-

Spin Desalting Columns

-

Cold distilled water

-

Microcentrifuge tubes

Procedure:

-

Buffer Exchange (if necessary): Ensure the protein solution is free of primary amines (e.g., Tris, glycine) and preservatives like sodium azide. If necessary, perform a buffer exchange into the Conjugation Buffer using a spin desalting column.

-

Prepare Protein Solution: Adjust the protein concentration to 1-2 mg/mL in Conjugation Buffer.

-

Reconstitute SULFO-TAG™ NHS Ester: Immediately before use, reconstitute the SULFO-TAG™ NHS-Ester with cold distilled water to the desired stock concentration (e.g., 3 nmol/µL). Vortex gently to dissolve. Keep on ice and use within 10 minutes.[4][10]

-

Calculate Molar Ratio: Determine the desired molar challenge ratio of SULFO-TAG™ to protein. For IgG antibodies, a starting range of 6:1, 12:1, and 20:1 is recommended to determine the optimal ratio.[10]

-

Conjugation Reaction: Add the calculated volume of reconstituted SULFO-TAG™ NHS-Ester to the protein solution. Vortex immediately.

-

Incubation: Incubate the reaction for 2 hours at room temperature (20-25°C), protected from light.[4][10]

-

Purification: Remove unconjugated SULFO-TAG™ using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS with 0.05% sodium azide).

-

Determine Conjugation Ratio (Optional but Recommended):

-

Measure the protein concentration using a BCA assay or similar method (do not use A280 due to SULFO-TAG™ absorbance).[4]

-

Measure the absorbance of the SULFO-TAG™ at 455 nm.[4]

-

Calculate the molar concentration of the SULFO-TAG™ using its extinction coefficient (15,400 M-1cm-1).[4]

-

Calculate the molar ratio of SULFO-TAG™ to protein.

-

-

Storage: Store the SULFO-TAG™ labeled protein at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at ≤-70°C may be possible, depending on the protein's stability to freeze-thaw cycles.[10]

Labeling Workflow Diagram

Caption: General workflow for labeling proteins with SULFO-TAG™ NHS Ester.

Sandwich Immunoassay Protocol

This protocol outlines a typical sandwich immunoassay using a SULFO-TAG™ labeled detection antibody.

Materials:

-

MSD MULTI-ARRAY® or MULTI-SPOT® plates coated with capture antibody

-

Blocking Buffer (e.g., MSD Blocker A)

-

Assay Diluent

-

Calibrators and samples

-

SULFO-TAG™ labeled detection antibody

-

MSD Read Buffer T

-

Plate washer or multichannel pipette

-

MSD instrument

Procedure:

-

Plate Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature with shaking.

-

Washing: Wash the plate with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).

-

Sample Incubation: Add calibrators and samples to the wells and incubate for 1-2 hours at room temperature with shaking.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add the SULFO-TAG™ labeled detection antibody (diluted in assay diluent) to each well and incubate for 1 hour at room temperature with shaking.

-

Washing: Repeat the washing step.

-

Reading: Add MSD Read Buffer T to each well and immediately read the plate on an MSD instrument. The instrument applies a voltage to the electrodes and measures the emitted light at 620 nm.[3][5]

Sandwich Immunoassay Workflow Diagram

Caption: Step-by-step workflow for a typical MSD sandwich immunoassay.

Applications in Drug Development

The high sensitivity, wide dynamic range, and multiplexing capabilities of SULFO-TAG™ based assays make them ideal for various applications throughout the drug development pipeline:

-

Biomarker Discovery and Validation: Quantify multiple potential biomarkers simultaneously from small sample volumes.[11]

-

Pharmacokinetics (PK): Measure the concentration of a drug in biological matrices with high sensitivity and precision.[1]

-

Immunogenicity Testing: Detect anti-drug antibodies (ADAs) with high drug tolerance.[1]

-

Potency and Neutralizing Antibody Assays: Develop functional assays to assess drug efficacy and the presence of neutralizing antibodies.

Conclusion

SULFO-TAG™ NHS Ester chemistry, coupled with Meso Scale Discovery's electrochemiluminescence platform, provides a powerful and versatile tool for researchers and drug development professionals. The technology offers significant advantages in sensitivity, dynamic range, and multiplexing capabilities over traditional immunoassay methods. The robust and straightforward labeling chemistry, combined with well-established assay protocols, enables the development of high-performance assays for a wide range of applications, from basic research to regulated clinical trials.

References

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. A novel point-of-care diagnostic prototype system for the simultaneous electrochemiluminescent sensing of multiple traumatic brain injury biomarkers - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00090G [pubs.rsc.org]

- 3. Comparison of ELISA with electro-chemiluminescence technology for the qualitative and quantitative assessment of serological responses to vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mesoscale.com [mesoscale.com]

- 5. MSD Assay Techniques for Improved Drug Discovery and Development [articles.abilogic.com]

- 6. researchgate.net [researchgate.net]

- 7. Why Electrochemiluminescence | Meso Scale Discovery [mesoscale.com]

- 8. Comparison of electrochemiluminescence assay and ELISA for the detection of Clostridium botulinum type B neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrochemiluminescence Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Assay Development Assays | Meso Scale Discovery [mesoscale.com]

- 11. nebiolab.com [nebiolab.com]

An In-depth Technical Guide to SULFO-TAG™ NHS Ester Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SULFO-TAG™ N-hydroxysuccinimide (NHS) Ester bioconjugation, a critical technology in the development of highly sensitive immunoassays. Developed by Meso Scale Discovery (MSD), SULFO-TAG™ is an electrochemiluminescent label that, when conjugated to biomolecules, enables highly sensitive detection in a variety of assay formats.[1][2] This document details the underlying chemistry, experimental protocols, and key quantitative parameters to empower researchers in leveraging this powerful bioconjugation technique.

Core Principles of SULFO-TAG™ NHS Ester Chemistry

The foundation of SULFO-TAG™ bioconjugation lies in the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the SULFO-TAG™ reagent and primary amines (-NH₂) present on the target biomolecule.[2][3] This reaction forms a stable amide bond, covalently linking the electrochemiluminescent label to the protein, antibody, or other amine-containing molecule of interest.[3][4]

The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group.[1][3] The reaction is most efficient under mildly basic conditions (pH 7.2-9.0), which deprotonates the primary amines, enhancing their nucleophilicity and facilitating the attack on the NHS ester.[4][5] The water-soluble nature of the SULFO-TAG™ NHS Ester allows for straightforward conjugation in aqueous buffers.[6]

References

An In-depth Technical Guide to SULFO-TAG™ NHS Ester Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of SULFO-TAG™ N-hydroxysuccinimide (NHS) Ester labeling, a cornerstone technology in modern bioanalytical assays. Developed for researchers, scientists, and drug development professionals, this document details the underlying chemistry, experimental protocols, and data interpretation associated with this powerful labeling method.

Core Principles of SULFO-TAG™ NHS Ester Labeling

SULFO-TAG™ NHS Ester is a highly efficient, amine-reactive labeling reagent used to covalently attach a ruthenium-based electrochemiluminescent label to proteins, peptides, and other biomolecules containing primary amines. This technology is central to Meso Scale Discovery's (MSD) electrochemiluminescence (ECL) detection platform, which offers high sensitivity, a wide dynamic range, and multiplexing capabilities.

The labeling reaction is based on the well-established chemistry of N-hydroxysuccinimide esters. The NHS ester group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable and covalent amide bond.[1][2] This reaction is most efficient under mildy basic conditions (pH 7.2-9).[3]

A key feature of the SULFO-TAG™ reagent is the presence of a sulfonate group on the N-hydroxysuccinimide ring. This modification significantly increases the water solubility of the reagent, making it ideal for labeling reactions in aqueous buffers commonly used for biological samples.[4] The hydrophilic nature of the SULFO-TAG™ molecule also helps to minimize non-specific binding and aggregation of the labeled protein.[1][5]

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl group of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct.

Logical Flow of the Labeling Reaction

References

- 1. mesoscale.com [mesoscale.com]

- 2. mesoscale.com [mesoscale.com]

- 3. Buy SULFO-TAG NHS Ester | 482618-42-8 [smolecule.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. A pilot study to evaluate the application of a generic protein standard panel for quality control of biomarker detection technologies - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of SULFO-TAG NHS Ester: An In-depth Technical Guide for Amine-Reactive Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amine-reactive chemistry of SULFO-TAG™ NHS Ester, a key reagent in the development of highly sensitive electrochemiluminescence immunoassays. The guide details the reaction mechanism, optimal conditions, and experimental protocols for the successful conjugation of SULFO-TAG NHS Ester to proteins and other amine-containing biomolecules.

Core Principles of this compound Chemistry

This compound is a water-soluble N-hydroxysuccinimide (NHS) ester designed for the covalent labeling of biomolecules. The core of its utility lies in the reactivity of the NHS ester group towards primary amines, which are abundantly present in proteins on the N-terminus of polypeptide chains and the side chains of lysine residues.[1]

The reaction proceeds via a nucleophilic attack of the primary amine on the ester, resulting in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide (Sulfo-NHS) as a byproduct.[1] The inclusion of a sulfonate group (–SO3) on the NHS ring significantly increases the water solubility of the reagent, allowing for reactions to be performed in aqueous buffers without the need for organic solvents.[1] This property also renders the molecule membrane-impermeable, making it suitable for labeling cell surface proteins.[1][2]

The Amine-Reactive Labeling Reaction

The fundamental reaction pathway involves the coupling of the this compound to a primary amine-containing molecule, such as a protein.

References

An In-depth Technical Guide to SULFO-TAG™ NHS Ester for Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SULFO-TAG™ NHS Ester, a widely used reagent for labeling antibodies and other proteins for use in highly sensitive immunoassays. We will delve into the core principles of the technology, provide detailed experimental protocols, and present quantitative data to enable researchers to effectively utilize this powerful tool in their work.

Introduction to SULFO-TAG™ NHS Ester

SULFO-TAG™ NHS Ester is an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amine groups (-NH2) present on proteins, most commonly on lysine residues and the N-terminus, to form a stable amide bond.[1][2] This labeling process attaches a ruthenium(II) tris-bipyridyl-(SULFO-TAG™) complex to the antibody, which serves as the signaling molecule in electrochemiluminescence (ECL) immunoassays.[3] The resulting SULFO-TAG™ labeled antibodies are stable, can be used at low concentrations, exhibit low non-specific binding, and lead to highly sensitive detection in platforms such as those offered by Meso Scale Discovery (MSD).[1]

Key Advantages:

-

High Sensitivity: The electrochemiluminescence detection method provides a large dynamic range and low background noise, enabling the detection of low-abundance analytes.

-

Excellent Stability: SULFO-TAG™ conjugated antibodies demonstrate long-term stability, allowing for the preparation of large, validated batches for longitudinal studies.[1]

-

Simple and Efficient Labeling: The conjugation procedure is straightforward and results in efficient labeling of antibodies.

-

Low Non-Specific Binding: The hydrophilic nature of the SULFO-TAG™ label minimizes non-specific binding to surfaces, improving assay signal-to-noise ratios.

Chemical Properties and Labeling Mechanism

The SULFO-TAG™ NHS Ester molecule has a molecular weight of 1141 g/mol in its unreacted form.[1] The NHS ester functional group is highly reactive towards nucleophilic primary amines under mild pH conditions (typically pH 7.5-8.5). The reaction involves the formation of a stable amide bond between the SULFO-TAG™ molecule and the protein, with the release of N-hydroxysuccinimide as a byproduct.

dot

References

SULFO-TAG™ NHS Ester in Diagnostic Assay Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SULFO-TAG™ NHS Ester, a key reagent in the development of highly sensitive and robust diagnostic assays. We will delve into the core principles of its application in electrochemiluminescence (ECL) technology, provide detailed experimental protocols for antibody labeling and assay development, and present quantitative performance data to aid in the design and execution of your diagnostic assays.

Introduction to SULFO-TAG™ NHS Ester and Electrochemiluminescence

SULFO-TAG™ NHS Ester is an N-hydroxysuccinimide ester derivative of a ruthenium(II) tris-bipyridyl complex. This molecule serves as a highly efficient electrochemiluminescent label. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent conjugation of the SULFO-TAG™ molecule to primary amines (-NH2) on proteins, antibodies, and other biomolecules, forming a stable amide bond.[1][2] The presence of the sulfonate group enhances the water solubility of the molecule, making it ideal for use in aqueous buffers commonly employed in biological assays.

The core of SULFO-TAG™'s utility lies in its application within the Meso Scale Discovery (MSD) electrochemiluminescence (ECL) detection platform. This technology offers significant advantages over traditional assay methods, including higher sensitivity, a broader dynamic range, and low background signals.[3] The ECL process is initiated by applying an electrical potential to carbon electrodes integrated into the bottom of microtiter plates. In the presence of a co-reactant, such as tripropylamine (TPrA), the SULFO-TAG™ label undergoes a series of oxidation-reduction reactions, resulting in the emission of light at approximately 620 nm. The intensity of the emitted light is directly proportional to the amount of S-TAG labeled molecule present in the assay, allowing for precise quantification of the analyte of interest.[3][4]

Chemical Properties of SULFO-TAG™ NHS Ester

| Property | Value | Reference |

| Molecular Formula | C43H39N7Na2O16RuS4 | [2] |

| Molecular Weight (Unreacted) | 1185.11 g/mol | [2] |

| Appearance | Red or orange freeze-dried powder | [2] |

| Purity | ≥ 95% | [2] |

| Storage | ≤ -70°C | [5] |

| Shelf Life (at ≤ -70°C) | 3 years | [5] |

The Electrochemiluminescence (ECL) Signaling Pathway

The ECL reaction of the SULFO-TAG™ label is a cyclical process that allows for significant signal amplification. The following diagram illustrates the key steps involved in the generation of the ECL signal in the presence of tripropylamine (TPrA).

Figure 1: Electrochemiluminescence reaction of SULFO-TAG™.

Experimental Protocols

Antibody Labeling with SULFO-TAG™ NHS Ester

This protocol provides a general guideline for the covalent labeling of antibodies with SULFO-TAG™ NHS Ester. It is crucial to optimize the labeling ratio for each specific antibody and application to achieve the best performance.

Materials:

-

Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

-

MSD GOLD™ SULFO-TAG™ NHS-Ester

-

Reaction Buffer: 1X PBS, pH 7.9

-

Desalting columns

-

BCA Protein Assay Kit

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

The antibody solution should be at a concentration of 1-2 mg/mL in a buffer free of primary amines (e.g., Tris, glycine) and carrier proteins (e.g., BSA).

-

If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column.

-

-

SULFO-TAG™ NHS Ester Reconstitution:

-

Briefly centrifuge the vial of lyophilized SULFO-TAG™ NHS Ester to collect the powder at the bottom.

-

Reconstitute the SULFO-TAG™ NHS Ester in cold, distilled water immediately before use to a stock concentration of 3 nmol/µL. Vortex gently to dissolve.

-

-

Labeling Reaction:

-

The optimal challenge ratio of SULFO-TAG™ to antibody should be determined empirically, but a good starting point for IgG antibodies is a molar ratio of 10:1 to 20:1.[2]

-

Calculate the required volume of the SULFO-TAG™ stock solution based on the amount and molar mass of your antibody.

-

Add the calculated volume of SULFO-TAG™ solution to the antibody solution.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Antibody:

-

Remove unconjugated SULFO-TAG™ using a desalting column according to the manufacturer's instructions.

-

-

Determination of Labeling Ratio:

-

Determine the protein concentration of the labeled antibody using a BCA protein assay. Do not use absorbance at 280 nm as SULFO-TAG™ absorbs light at this wavelength.[6]

-

Measure the absorbance of the SULFO-TAG™ label at 455 nm.

-

Calculate the molar concentration of the SULFO-TAG™ using the Beer-Lambert law (Extinction coefficient of SULFO-TAG™ = 15,400 M⁻¹cm⁻¹).

-

The labeling ratio is the molar concentration of SULFO-TAG™ divided by the molar concentration of the antibody. For most IgG applications, optimal performance is achieved with conjugation ratios between 2:1 and 20:1.[2]

-

Sandwich Immunoassay Development

This protocol outlines the development of a sandwich immunoassay using a SULFO-TAG™ labeled detection antibody.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for SULFO-TAG™ NHS Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SULFO-TAG™ N-hydroxysuccinimide (NHS) Ester, a versatile reagent for labeling proteins, antibodies, and other amine-containing molecules. The protocols outlined below are intended to guide researchers in the successful conjugation of SULFO-TAG™ NHS Ester for use in a variety of applications, most notably in electrochemiluminescence immunoassays (ECLIA).

Introduction to SULFO-TAG™ NHS Ester

SULFO-TAG™ NHS Ester is an amine-reactive labeling reagent that enables the sensitive detection of biomolecules. The key features of this reagent include:

-

High Sensitivity: The SULFO-TAG™ label is a key component of Meso Scale Discovery's (MSD) electrochemiluminescence detection technology, which offers a wide dynamic range and low background noise.

-

Amine Reactivity: The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (-NH2) on biomolecules, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.

-

Aqueous Solubility: The "SULFO" component of the name indicates the presence of a sulfonate group, which imparts water solubility to the reagent. This allows for labeling reactions to be performed in aqueous buffers without the need for organic solvents.

The primary application of SULFO-TAG™ labeled biomolecules is as detection reagents in MSD's ECLIA platform. This technology utilizes an electrical stimulus to induce a light-emitting chemical reaction from the SULFO-TAG™ label, allowing for the quantitative measurement of analytes in a sample.

Chemical Principle of SULFO-TAG™ NHS Ester Labeling

The labeling reaction is a nucleophilic acyl substitution where the primary amine of the biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly basic pH (typically pH 7.5-8.5), where the primary amines are deprotonated and thus more nucleophilic.

Figure 1: Chemical reaction of SULFO-TAG™ NHS Ester with a primary amine.

Experimental Protocols

General Considerations for Protein Labeling

-

Buffer Selection: The protein to be labeled should be in a buffer free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the protein for reaction with the SULFO-TAG™ NHS Ester. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a commonly used buffer. For the labeling reaction itself, a buffer with a pH of 8.3-8.5, such as sodium bicarbonate, is recommended for optimal efficiency.

-

Protein Purity and Concentration: The protein should be of high purity to ensure specific labeling. The concentration should be accurately determined, as this is crucial for calculating the appropriate molar ratio of the labeling reagent.

-

Reagent Handling: SULFO-TAG™ NHS Ester is moisture-sensitive. It should be stored desiccated at the recommended temperature and equilibrated to room temperature before opening to prevent condensation. Reconstituted SULFO-TAG™ NHS Ester should be used immediately, as the NHS ester will hydrolyze in aqueous solutions.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with a molecular weight greater than 40,000 Da. Optimization may be required for different proteins.

Materials:

-

SULFO-TAG™ NHS Ester

-

Protein to be labeled in an amine-free buffer (e.g., PBS)

-

Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)

-

Desalting columns (e.g., Sephadex® G-25)

-

Anhydrous DMSO or DMF (if the NHS ester is not the SULFO variety)

-

Microcentrifuge tubes

Procedure:

-

Prepare the Protein Solution:

-

If necessary, perform a buffer exchange to transfer the protein into an amine-free buffer.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

Prepare the SULFO-TAG™ NHS Ester Solution:

-

Immediately before use, dissolve the SULFO-TAG™ NHS Ester in cold, distilled water to the desired stock concentration. For non-sulfonated NHS esters, dissolve in a small amount of anhydrous DMSO or DMF before adding to the reaction mixture.

-

-

Calculate the Amount of SULFO-TAG™ NHS Ester to Add:

-

The optimal molar ratio of SULFO-TAG™ NHS Ester to protein should be determined empirically. A common starting point for antibodies is a 10:1 to 20:1 molar excess of the label.

-

Use the following formula to calculate the volume of SULFO-TAG™ NHS Ester solution to add:

Volume of SULFO-TAG™ (µL) = (Molar Ratio * Protein Amount (mg) * 1000) / (Protein MW (kDa) * SULFO-TAG™ Concentration (nmol/µL))

-

-

Conjugation Reaction:

-

Add the calculated volume of the SULFO-TAG™ NHS Ester solution to the protein solution.

-

Mix gently by vortexing or pipetting.

-

Incubate the reaction for 1-2 hours at room temperature (20-25°C), protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted SULFO-TAG™ NHS Ester and byproducts using a desalting column according to the manufacturer's instructions.

-

Collect the fractions containing the labeled protein.

-

-

Characterization of the Labeled Protein:

-

Determine the protein concentration using a method that is not affected by the SULFO-TAG™ label (e.g., BCA assay). Do not use A280 measurements, as the label absorbs at this wavelength.

-

Determine the incorporation ratio (moles of SULFO-TAG™ per mole of protein) by measuring the absorbance of the SULFO-TAG™ label at its maximum absorbance wavelength.

-

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the protein labeling protocol.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Ratio (Label:Protein) | 5:1 to 20:1 | The optimal ratio should be determined experimentally for each protein. |

| Reaction pH | 7.5 - 8.5 | A pH of 8.3-8.5 is often optimal for the reaction with primary amines. |

| Incubation Time | 1 - 4 hours | 2 hours is a common starting point. |

| Incubation Temperature | 20 - 25°C (Room Temp) | Avoid high temperatures which can degrade the protein and the NHS ester. |

Table 1: General Quantitative Parameters for SULFO-TAG™ NHS Ester Labeling

| Reagent/Buffer | Typical Concentration/Composition | Purpose |

| Protein Storage Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Should be free of primary amines. |

| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Provides the optimal pH for the labeling reaction. |

| SULFO-TAG™ Stock Solution | 1-10 mg/mL in H2O or DMSO/DMF | Should be prepared fresh immediately before use. |

Table 2: Recommended Buffers and Reagent Concentrations

Application: Electrochemiluminescence Immunoassay (ECLIA)

SULFO-TAG™ labeled proteins, particularly antibodies, are widely used as detection reagents in ECLIA. The basic principle of a sandwich ECLIA is as follows:

-

A capture antibody is immobilized on the surface of an MSD plate.

-

The sample containing the analyte of interest is added, and the analyte binds to the capture antibody.

-

A SULFO-TAG™ labeled detection antibody, which also binds to the analyte, is added to form a "sandwich" complex.

-

A read buffer is added, and an electrical voltage is applied to the plate electrodes.

-

The SULFO-TAG™ label undergoes an electrochemical reaction, emitting light.

-

The intensity of the emitted light is proportional to the amount of analyte in the sample.

SULFO-TAG™ NHS Ester Antibody Conjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the conjugation of antibodies with SULFO-TAG™ NHS Ester, an amine-reactive label used for generating detection reagents in Meso Scale Discovery® (MSD) immunoassays. The resulting SULFO-TAG™ conjugated antibodies are stable, exhibit low non-specific binding, and enable highly sensitive detection in a variety of assay formats.[1]

Principle of SULFO-TAG™ NHS Ester Chemistry

SULFO-TAG™ N-hydroxysuccinimide (NHS) Ester is a chemical reagent that facilitates the covalent attachment of an electrochemiluminescent SULFO-TAG™ label to proteins, primarily targeting primary amines.[1][2] The NHS ester reacts with the primary amino groups found on lysine residues and the N-terminus of the antibody under mildly basic conditions (pH 7.2-9) to form a stable amide bond.[2][3] The inclusion of a sulfonate group on the tag enhances its water solubility, making it ideal for biological applications in aqueous environments.[3]

Quantitative Data Summary

The efficiency of the conjugation reaction and the optimal labeling ratio are critical for assay performance. The following tables summarize key quantitative parameters.

Table 1: Recommended Challenge Ratios for IgG Antibodies

| Target Application | Recommended Starting Challenge Ratios (SULFO-TAG™ : Antibody) | Note |

| General Immunoassays | 6:1, 12:1, and 20:1 | Optimal performance for most IgG antibodies (MW ~150,000 Da) is typically achieved with conjugation ratios between 2:1 and 20:1.[2] |

| Immunogenicity Assays (Anti-Drug Antibody) | 6:1 and 12:1 | A 10:1 challenge ratio is recommended if only a single ratio can be tested.[3][4] |

Table 2: Typical Conjugation Efficiency

| Parameter | Value | Conditions |

| Label Incorporation Efficiency | ~50% | For a 2 mg/mL IgG solution under standard conjugation conditions. For example, a 10:1 challenge ratio will likely result in a conjugation ratio of approximately 5:1.[2][3] |

Table 3: Reagent and Antibody Concentration Guidelines

| Component | Recommended Concentration | Rationale |

| Antibody | 1 - 2 mg/mL | Conjugating at this concentration in a slightly alkaline buffer (pH 7.9) generally yields the best conjugation efficiencies.[2] A minimum concentration of 1 mg/mL is recommended for good labeling.[4] |

| Reconstituted SULFO-TAG™ NHS Ester | 3 nmol/µL (from 150 nmol vial) or 10 nmol/µL (from 2 µmol vial) | Reconstitute immediately before use in cold distilled water.[2][3] |

Detailed Experimental Protocol

This protocol is designed for the conjugation of antibodies with a molecular weight greater than 40,000 Da.

Materials and Reagents

-

Antibody to be labeled (in a suitable buffer)

-

MSD GOLD SULFO-TAG™ NHS-Ester

-

MSD Conjugation Buffer (or PBS, pH 7.9)

-

Distilled water (cold)

-

Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)[1]

-

Microcentrifuge tubes

-

Spectrophotometer

-

Protein concentration assay kit (e.g., BCA, Bradford)

Pre-Conjugation Antibody Preparation (Buffer Exchange)

It is critical to remove any buffers containing primary amines (e.g., Tris) or preservatives like sodium azide, as these will compete with the antibody for reaction with the SULFO-TAG™ NHS Ester.[5]

-

Equilibrate the spin desalting column by washing it three times with the conjugation buffer (e.g., PBS, pH 7.9).

-

Add the antibody solution to the equilibrated column.

-

Centrifuge according to the manufacturer's instructions to elute the antibody in the desired conjugation buffer.

-

Determine the protein concentration of the buffer-exchanged antibody using a standard colorimetric protein assay. Adjust the concentration to 1-2 mg/mL with conjugation buffer.

SULFO-TAG™ NHS Ester Reconstitution

-

Bring the vial of lyophilized SULFO-TAG™ NHS Ester to room temperature.

-

Briefly centrifuge the vial to collect the contents at the bottom.

-

Reconstitute the SULFO-TAG™ NHS Ester immediately before use with cold distilled water to the desired stock concentration (e.g., 50 µL for a 150 nmol vial to get 3 nmol/µL).[1][2]

-

Vortex gently to ensure complete dissolution. The reconstituted reagent is sensitive to hydrolysis and should be used within 10 minutes.[1][3]

Conjugation Reaction

-

Calculate the required volume of the reconstituted SULFO-TAG™ NHS Ester stock solution based on the desired challenge ratio.

-

Volume of SULFO-TAG™ (µL) = (Challenge Ratio x Moles of Antibody) / Concentration of SULFO-TAG™ stock (nmol/µL)

-

-

Add the calculated volume of SULFO-TAG™ NHS Ester to the antibody solution.

-

Vortex the mixture immediately to ensure homogeneity.

-

Incubate the reaction for 2 hours at room temperature (20-25°C), protected from light.[3]

Purification of the Conjugated Antibody

-

Equilibrate a spin desalting column with the desired storage buffer (e.g., MSD Storage Buffer).

-

Load the conjugation reaction mixture onto the column.

-

Centrifuge according to the manufacturer's instructions to collect the purified SULFO-TAG™ conjugated antibody. The eluate contains the labeled antibody, while the unconjugated SULFO-TAG™ is retained in the column.[1]

-

Filter the purified conjugate using a 0.2 µm filter.[1]

Determination of Conjugation Ratio

-

Measure the protein concentration of the purified conjugate using a colorimetric assay (e.g., BCA). Do not use A280 absorbance readings , as the SULFO-TAG™ label absorbs light at this wavelength.[1][4]

-

Measure the absorbance of the SULFO-TAG™ label at 455 nm (A455) using a spectrophotometer.

-

Calculate the molar concentration of the SULFO-TAG™ label:

-

[SULFO-TAG™] (M) = A455 / (15,400 M⁻¹cm⁻¹ x pathlength (cm))

-

-

Calculate the molar concentration of the antibody:

-

[Antibody] (M) = Protein concentration (g/L) / Antibody Molecular Weight ( g/mol )

-

-

Calculate the final conjugation ratio:

-

Conjugation Ratio = [SULFO-TAG™] / [Antibody]

-

Storage

Store the SULFO-TAG™ conjugated antibody at 2-8°C in a light-protected vial. Antibody conjugates are typically stable for at least 2 years under these conditions.[1]

Experimental Workflow Diagram

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Conjugation Ratio | - Incompatible buffer components (amines, azide).- Low antibody concentration.- Hydrolyzed SULFO-TAG™ NHS Ester. | - Perform buffer exchange prior to conjugation.- Concentrate antibody to 1-2 mg/mL.- Reconstitute SULFO-TAG™ NHS Ester immediately before use and keep on ice. |

| High Background Signal in Assay | - High conjugation ratio (>20:1).- Aggregation of the conjugated antibody. | - Optimize the challenge ratio to achieve a lower conjugation ratio.- Filter the conjugated antibody through a 0.2 µm filter.- Ensure proper storage conditions to prevent aggregation.[4] |

| Loss of Antibody Activity | - Modification of primary amines within the antigen-binding site. | - Consider alternative conjugation chemistries (e.g., targeting sulfhydryl groups) if amine modification is detrimental to antibody function.[6] |

| Inconsistent Results Between Batches | - Variation in conjugation conditions. | - Maintain consistent protein concentration, buffer, challenge ratio, incubation time, and temperature for each conjugation reaction.[2] |

References

Application Notes and Protocols for SULFO-TAG™ NHS Ester Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

SULFO-TAG™ NHS Ester is a highly efficient amine-reactive labeling reagent used to conjugate proteins, peptides, and other biomolecules containing primary amines with an electrochemiluminescent tag. This technology, developed by Meso Scale Discovery (MSD), is a cornerstone for developing sensitive and robust immunoassays on the MSD platform. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (such as the side chain of lysine residues or the N-terminus of polypeptides) under mild, aqueous conditions to form a stable amide bond.[1][2][3] The resulting SULFO-TAG™ labeled molecules are used as detection reagents in MSD assays, offering high sensitivity, low non-specific binding, and a broad dynamic range.[2][3][4] The presence of a sulfonate group on the NHS ring enhances the water solubility of the reagent, making it suitable for biological applications in aqueous environments.[5][6]

Chemical Reaction and Signaling Pathway

The fundamental reaction of SULFO-TAG™ NHS Ester involves the acylation of a primary amine. The NHS ester is a good leaving group, facilitating the nucleophilic attack by the amine to form a stable amide linkage.

Caption: SULFO-TAG™ NHS Ester Reaction Mechanism.

Buffer Conditions for Optimal Labeling

The efficiency of the labeling reaction is highly dependent on the buffer conditions. The key parameters to control are pH and the absence of interfering substances.

Recommended Buffers and pH

The reaction between the NHS ester and primary amines is strongly pH-dependent. The optimal pH range for this reaction is between 7.2 and 8.5.[][8] At a lower pH, the primary amines are protonated, which reduces their nucleophilicity and slows down the reaction. Conversely, at a higher pH, the hydrolysis of the NHS ester is accelerated, which competes with the aminolysis reaction and can lead to lower labeling efficiency.[8][9]

| Recommended Buffers | Concentration | pH |

| Phosphate Buffered Saline (PBS) | 20-100 mM | 7.2 - 7.5 |

| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 |

| HEPES | 20 mM | 7.0 - 8.0 |

| Borate | 50 mM | 8.0 - 9.0 |

Buffers and Reagents to Avoid

It is critical to avoid buffers and reagents that contain primary amines, as they will compete with the target biomolecule for reaction with the SULFO-TAG™ NHS Ester.

| Substance to Avoid | Rationale |

| Tris (e.g., Tris-HCl) | Contains a primary amine that will react with the NHS ester.[10] |

| Glycine | Contains a primary amine and is often used to quench NHS ester reactions.[10] |

| Ammonium Salts (e.g., Ammonium Bicarbonate) | Contain ammonia which has a primary amine. |

| Sodium Azide | Can interfere with the reaction at higher concentrations (>3 mM).[6] |

| Carrier Proteins (e.g., BSA, gelatin) | These proteins will also be labeled, reducing the specific labeling of the target molecule.[11] |

Experimental Protocol: Labeling an Antibody with SULFO-TAG™ NHS Ester

This protocol is a general guideline for labeling an IgG antibody. The optimal conditions, particularly the molar challenge ratio of SULFO-TAG™ NHS Ester to the antibody, may need to be determined empirically for each specific antibody and application.

Materials

-

Antibody to be labeled (in a suitable amine-free buffer)

-

MSD GOLD SULFO-TAG™ NHS-Ester

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Glycine or Tris-HCl, pH 7.5

-

Desalting columns (e.g., spin columns)

-

Cold, distilled water

-

Microcentrifuge tubes

Experimental Workflow

Caption: Workflow for labeling an antibody with SULFO-TAG™ NHS Ester.

Step-by-Step Procedure

-

Preparation of the Antibody :

-

Reconstitution of SULFO-TAG™ NHS Ester :

-

Labeling Reaction :

-

Determine the desired molar challenge ratio of SULFO-TAG™ NHS Ester to the antibody. For IgG antibodies (MW ~150 kDa), a starting challenge ratio of 10:1 to 20:1 is often recommended.[1][11]

-

Add the calculated volume of the reconstituted SULFO-TAG™ NHS Ester solution to the antibody solution.

-

Immediately vortex the mixture gently to ensure homogeneity.

-

-

Incubation :

-

Quenching the Reaction (Optional but Recommended) :

-

Purification of the Conjugate :

-

Remove the unreacted SULFO-TAG™ NHS Ester, the quenched reagent, and the NHS byproduct by using a desalting column (e.g., a spin column with an appropriate molecular weight cutoff for the antibody).[1]

-

-

Characterization of the Conjugate :

-

Determine the concentration of the labeled antibody using a protein assay method that is not affected by the SULFO-TAG™ label (e.g., BCA assay). Avoid using A280 absorbance readings as the SULFO-TAG™ label absorbs light at this wavelength.[2]

-

The degree of labeling (conjugation ratio) can be determined by measuring the absorbance of the SULFO-TAG™ label at 455 nm.[2]

-

Quantitative Data Summary

The efficiency of labeling and the final performance of the conjugate are influenced by the challenge ratio of SULFO-TAG™ NHS Ester to the protein.

| Parameter | Recommended Value/Range | Notes |

| Molar Challenge Ratio (SULFO-TAG™ : Protein) | ||

| For IgG (~150 kDa) | 10:1 to 20:1 | A 10:1 ratio is a good starting point if only one is tested.[1] Optimal ratios for most applications are between 2:1 and 20:1.[11] |

| For proteins < 40 kDa | Empirically determined | Alternative separation methods may be needed to remove unconjugated label.[1] |

| Reaction Conditions | ||

| pH | 7.2 - 8.5 | Optimal pH for balancing aminolysis and hydrolysis.[][8] |

| Temperature | 20 - 25°C | Room temperature incubation is standard.[1][2] |

| Incubation Time | 2 hours | Sufficient for the reaction to proceed to completion.[1][2] |

| Reagent Stability | ||

| Lyophilized SULFO-TAG™ NHS Ester | Stable for years at ≤-70°C.[11] | Can be stored for up to 2 years at ≤-10°C with minimal loss of activity.[11] |

| Reconstituted SULFO-TAG™ NHS Ester | Use within 10 minutes on ice.[2] | The NHS ester hydrolyzes in aqueous solutions.[11] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate. |

| pH of the reaction is too low. | Ensure the pH of the reaction buffer is between 7.2 and 8.5. | |

| Hydrolysis of SULFO-TAG™ NHS Ester. | Reconstitute the SULFO-TAG™ NHS Ester in cold water immediately before use. | |

| High Background Signal | Excess, unreacted SULFO-TAG™ NHS Ester. | Ensure thorough purification of the conjugate using a desalting column. |

| Over-labeling of the protein. | Reduce the molar challenge ratio of SULFO-TAG™ NHS Ester to the protein. | |

| Precipitation of Protein | High concentration of organic solvent (if used to dissolve a non-sulfonated NHS ester). | SULFO-TAG™ is water-soluble, minimizing the need for organic solvents. If using other NHS esters, keep the final organic solvent concentration low. |

| Protein instability at the reaction pH. | Ensure the protein is stable in the chosen reaction buffer and pH. |

By following these guidelines and protocols, researchers can successfully label their biomolecules with SULFO-TAG™ NHS Ester for use in highly sensitive and reproducible MSD immunoassays.

References

- 1. mesoscale.com [mesoscale.com]

- 2. mesoscale.com [mesoscale.com]

- 3. MSD GOLD SULFO-TAG NHS-Ester | Meso Scale Discovery [mesoscale.com]

- 4. nebiolab.com [nebiolab.com]

- 5. Buy SULFO-TAG NHS Ester | 482618-42-8 [smolecule.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KE [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. covachem.com [covachem.com]

- 11. mesoscale.com [mesoscale.com]

- 12. interchim.fr [interchim.fr]

- 13. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

Application Note: A Practical Guide to Calculating SULFO-TAG™ NHS Ester to Protein Ratios

For Researchers, Scientists, and Drug Development Professionals

Introduction

SULFO-TAG™ N-hydroxysuccinimide (NHS) Ester is a widely used amine-reactive chemical label that stably attaches an electrochemiluminescent tag to proteins, peptides, and other biomolecules containing primary amines.[1][2][3] This labeling is a critical step in the development of sensitive immunoassays, particularly on platforms like Meso Scale Discovery (MSD). The ratio of SULFO-TAG molecules conjugated to a single protein molecule, known as the conjugation ratio or Degree of Labeling (DoL), is a critical parameter that influences the performance, sensitivity, and reproducibility of these assays.[4][5]

Optimizing and accurately calculating this ratio is essential for ensuring lot-to-lot consistency of labeled reagents.[6] An insufficient number of labels can lead to low signal, while excessive labeling can potentially compromise the protein's function or cause signal quenching.[7] This document provides a detailed protocol for labeling proteins with SULFO-TAG NHS Ester and a robust spectrophotometric method for calculating the final conjugation ratio.

Principle of the Reaction

The this compound facilitates the formation of a stable amide bond between the tag and primary amine groups (–NH₂) found on the protein.[1] These primary amines are predominantly located on the side chains of lysine residues and at the N-terminus of the polypeptide chain.[8] The reaction proceeds via nucleophilic substitution, where the primary amine attacks the carbonyl group of the NHS ester, releasing N-hydroxysuccinimide as a byproduct. This conjugation is most efficient under mildly basic conditions (pH 7.2 to 9).[1] The inclusion of a sulfonate group on the tag enhances its water solubility, making it ideal for reactions in aqueous biological buffers.[1][8]

Key Parameters in Protein Labeling

Understanding the distinction between the initial and final labeling ratios is fundamental to achieving reproducible results. The efficiency of the conjugation reaction determines the relationship between these two values.

| Parameter | Description | Typical Values & Considerations |

| Challenge Ratio | The starting molar ratio of this compound to protein molecules added to the conjugation reaction mixture.[5] | For antibodies, typically ranges from 2:1 to 20:1.[4][5] This ratio is adjusted by the researcher to achieve the desired final conjugation ratio. |

| Conjugation Ratio (Degree of Labeling, DoL) | The final, experimentally determined average number of SULFO-TAG molecules covalently bound to each protein molecule after the reaction and purification.[4][5] | Optimal ratios are application-specific. For IgG antibodies, a ratio between 2:1 and 20:1 is often effective.[4] |

| Conjugation Efficiency | The percentage of the this compound from the challenge ratio that becomes covalently attached to the protein. | For a 2 mg/mL IgG solution, efficiency is often around 50% (e.g., a 10:1 challenge ratio yields a ~5:1 conjugation ratio).[4][5] This is influenced by pH, protein concentration, and the number of available primary amines.[5] |

Experimental Workflow Overview

The process of labeling and characterization follows a logical sequence of steps, from initial protein preparation to the final calculation of the conjugation ratio. This workflow is designed to maximize labeling efficiency and ensure the accuracy of the final determination.

Caption: Workflow for protein labeling and conjugation ratio calculation.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes a standard method for conjugating proteins with a molecular weight greater than 40,000 Da.[3][4]

A. Materials

-

Protein of interest (1-2 mg/mL)

-

MSD GOLD SULFO-TAG NHS-Ester

-

Conjugation Buffer (e.g., Phosphate Buffered Saline, pH 7.9)

-

Anhydrous DMSO (optional, for initial reagent dissolution)[8]

-

Desalting spin columns (e.g., Zeba Spin Desalting Columns)

-

Reaction tubes (e.g., polypropylene microfuge tubes)

-

Aluminum foil or dark container

B. Procedure

-

Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris, glycine, or preservatives like sodium azide must be removed.[3] Perform a buffer exchange using a desalting spin column if necessary.

-

Determine Protein Concentration: Accurately measure the protein concentration using a standard colorimetric assay such as BCA or Bradford.[9]

-

Calculate Required this compound: Use the following formula to determine the amount of SULFO-TAG needed based on your desired challenge ratio.[4]

-

nmol of SULFO-TAG = (Protein Conc. (mg/mL) × Challenge Ratio × Volume (µL)) / (Protein MW (Da) / 1000)

-

-

Reconstitute this compound: Immediately before use, reconstitute the lyophilized SULFO-TAG with cold, distilled water or anhydrous DMSO to a stock concentration (e.g., 3 or 10 nmol/µL).[1][4] Vortex gently to dissolve. Reconstituted reagent should be used within 10 minutes.[3][4]

-

Initiate Labeling Reaction: Add the calculated volume of reconstituted SULFO-TAG to the protein solution and vortex immediately to ensure homogeneous mixing.[1]

-

Incubation: Incubate the reaction for 2 hours at room temperature (20-25°C).[4] It is crucial to protect the reaction from light by covering the tube with foil or placing it in a dark drawer to prevent photodegradation.[1][3]

-

Purify the Conjugate: After incubation, remove the unreacted, free SULFO-TAG from the labeled protein using a desalting spin column according to the manufacturer's instructions. This step is mandatory for accurate determination of the conjugation ratio.[7]

Protocol 2: Determining the Conjugation Ratio (Spectrophotometric Method)

This method relies on separate measurements of the protein concentration and the SULFO-TAG concentration in the purified conjugate solution.

A. Materials

-

Purified SULFO-TAG-labeled protein

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length) or NanoDrop spectrophotometer

-

Protein concentration assay kit (BCA or Bradford)

B. Procedure

-

Determine Molar Concentration of the Labeled Protein:

-

Using a colorimetric method (BCA or Bradford), determine the protein concentration in mg/mL. Do not use absorbance at 280 nm (A280) , as the SULFO-TAG label absorbs light at this wavelength and will interfere with the measurement.[5]

-

Convert the protein concentration to a molar concentration using the following formula:

-

Molar Protein Conc. (M) = (Protein Conc. (mg/mL) / Protein MW (Da)) / 1000

-

-

-

Measure SULFO-TAG Absorbance:

-

Calculate Molar Concentration of SULFO-TAG:

-

Use the Beer-Lambert law (A = εcl) to calculate the molar concentration of the SULFO-TAG. The extinction coefficient (ε) for MSD GOLD SULFO-TAG at 455 nm is 15,400 M⁻¹cm⁻¹ .[5][6]

-

Molar SULFO-TAG Conc. (M) = A₄₅₅ / (15,400 M⁻¹cm⁻¹ × Path Length (cm))

-

(Note: The path length for a standard cuvette is 1 cm.)

-

-

-

Calculate the Final Conjugation Ratio:

-

Divide the molar concentration of the SULFO-TAG by the molar concentration of the protein to obtain the final average ratio.[5]

-

Conjugation Ratio = Molar SULFO-TAG Conc. / Molar Protein Conc.

-

-

Quantitative Data Summary

| Parameter | Symbol | Value / Formula | Notes |

| Protein Molecular Weight | MW | User-defined (in Daltons, Da) | Example: ~150,000 Da for IgG. |

| Protein Concentration | [P] | Measured via BCA or Bradford (in mg/mL) | A280 should not be used for the final conjugated protein.[5] |

| SULFO-TAG Extinction Coefficient | ε | 15,400 M⁻¹cm⁻¹ | At 455 nm for MSD GOLD SULFO-TAG.[5][6] |

| Absorbance of Conjugate | A₄₅₅ | Measured via spectrophotometer | Wavelength is specific to the SULFO-TAG label. |

| Cuvette Path Length | l | 1 cm | Standard for most spectrophotometers. |

| Molar Concentration of Protein | [P]ₘ | ([P] in mg/mL / MW in Da) / 1000 | Units are moles/liter (M). |

| Molar Concentration of SULFO-TAG | [S]ₘ | A₄₅₅ / (ε × l) | Units are moles/liter (M). |

| Final Conjugation Ratio | DoL | [S]ₘ / [P]ₘ | This is a unitless ratio. |

Advanced Method: Mass Spectrometry

For a more precise and direct determination of the Degree of Labeling (DoL), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) can be employed.[11][12] This technique measures the mass of the intact labeled protein. Since each conjugated SULFO-TAG molecule adds a known mass (1027 g/mol for MSD GOLD SULFO-TAG), the mass shift observed corresponds to the number of labels attached.[10] This method can reveal the distribution of different labeled species (e.g., proteins with 3, 4, or 5 tags) rather than just a population average, providing a higher level of characterization for drug development and quality control applications.[11][12][13]

References

- 1. Buy this compound | 482618-42-8 [smolecule.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. mesoscale.com [mesoscale.com]

- 4. mesoscale.com [mesoscale.com]

- 5. mesoscale.com [mesoscale.com]

- 6. mesoscale.com [mesoscale.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. covachem.com [covachem.com]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. A pilot study to evaluate the application of a generic protein standard panel for quality control of biomarker detection technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determining the Degree of Sulfo-tag Conjugation to AAV5 Vectors by LC-HRMS and Evaluating the Effects on Antibody Binding Affinity and Bridging Assay Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. UWPR [proteomicsresource.washington.edu]

SULFO-TAG™ NHS Ester for High-Performance MSD® Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SULFO-TAG™ NHS Ester in Meso Scale Discovery (MSD) assays. SULFO-TAG NHS Ester is a key reagent for labeling proteins and other biomolecules with primary amines, enabling their detection in sensitive, electrochemiluminescence-based MSD immunoassays.[1][2] These assays are instrumental in various stages of drug discovery and development, including pharmacokinetic/pharmacodynamic (PK/PD) studies, immunogenicity testing, and biomarker quantification.[3][4][5]

Principle of SULFO-TAG Chemistry and MSD Assays

Meso Scale Discovery technology utilizes a combination of electrochemiluminescence (ECL) and multi-array microplates to deliver high sensitivity, a wide dynamic range, and multiplexing capabilities.[6][7] The core of this technology is the SULFO-TAG label, an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amine groups (e.g., lysine residues) on proteins to form stable amide bonds.[1][2][8]

When an electrical potential is applied to the electrodes on an MSD plate, the SULFO-TAG label in the presence of a read buffer undergoes a chemical reaction that emits light.[7] The intensity of this emitted light is proportional to the amount of labeled analyte, allowing for precise quantification.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound labeling and its performance in MSD assays.

Table 1: this compound Labeling Parameters

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration for Labeling | 1–2 mg/mL | Optimal for efficient conjugation.[8][9] |

| Challenge Ratio (SULFO-TAG : Protein) | 2:1 to 20:1 for IgGs | Empirically determine the optimal ratio for each application.[9] |

| 6:1 and 12:1 for immunogenicity assays | A 10:1 ratio is often a good starting point if only one can be tested.[3][9] | |

| Labeling Efficiency | ~50% incorporation of challenge ratio | For a 2 mg/mL IgG solution under standard conditions.[8][9] |

| Molecular Weight of this compound | 1,141 g/mol | [9] |

| Molecular Weight Added per Label | 1,027 g/mol | [9] |

| Reconstituted SULFO-TAG Stability | Up to 10 minutes on ice | Immediate use after reconstitution is highly recommended due to hydrolysis.[1][8] |

Table 2: MSD Assay Performance Characteristics

| Parameter | Typical Performance | Notes |

| Sensitivity (Lower Limit of Detection) | 0.1–1.4 pg/mL | Significantly more sensitive than traditional ELISA.[4][7] |

| Dynamic Range | 3–4+ logs | Wider range than conventional ELISA.[4][7] |

| Sample Volume | 1–25 µL | Requires minimal sample volume.[4][7] |

| Non-Specific Binding | Low | SULFO-TAG conjugates exhibit low non-specific binding, leading to high signal-to-background ratios.[1][2] |

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the labeling of proteins with a molecular weight greater than 40,000 Da.

Materials:

-

Protein of interest (1-2 mg/mL in an amine-free buffer like PBS)

-

MSD GOLD SULFO-TAG NHS-Ester

-

Cold, distilled water

-

Conjugation Buffer (e.g., 100 mM phosphate buffer, pH 7.9)

-

Spin desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Microcentrifuge tubes

Procedure:

-

Buffer Exchange (if necessary): If the protein solution contains primary amines (e.g., Tris, glycine) or preservatives (e.g., sodium azide), exchange the buffer to the Conjugation Buffer using a spin desalting column according to the manufacturer's instructions.[1][10]

-

Prepare SULFO-TAG Stock Solution:

-

Briefly centrifuge the vial of lyophilized SULFO-TAG NHS-Ester to collect the powder at the bottom.[1]

-

Reconstitute the SULFO-TAG NHS-Ester with cold distilled water immediately before use. For a 150 nmol vial, add 50 µL of cold distilled water to create a 3 nmol/µL stock solution.[1]

-

Gently vortex to ensure complete dissolution. Keep on ice and use within 10 minutes.[1]

-

-

Calculate Required Volume of SULFO-TAG: Determine the volume of the SULFO-TAG stock solution needed based on the desired challenge ratio.

-

Volume of SULFO-TAG (µL) = (moles of Protein × Challenge Ratio) / Concentration of SULFO-TAG stock (nmol/µL)

-

-

Labeling Reaction:

-

Purification of Labeled Protein:

-

Remove unconjugated SULFO-TAG by buffer exchange using a spin desalting column. Follow the manufacturer's protocol for column preparation and sample application.[1]

-

Collect the eluate containing the purified SULFO-TAG labeled protein.

-

-

Quantification and Storage:

-

Determine the concentration of the labeled protein using a BCA assay. Do not use absorbance at 280 nm, as SULFO-TAG absorbs light at this wavelength.[3]

-

Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 2: General MSD Sandwich Immunoassay

This protocol provides a general workflow for a sandwich immunoassay using a SULFO-TAG labeled detection antibody.

Materials:

-

MSD GOLD Streptavidin-coated plates

-

Biotinylated capture antibody

-

SULFO-TAG labeled detection antibody

-

Sample or standard

-

Assay Diluent

-

MSD Read Buffer T

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Plate shaker

-

MSD instrument

Procedure:

-

Plate Preparation:

-

Add 50 µL of the biotinylated capture antibody (diluted in Assay Diluent) to each well of the streptavidin plate.

-

Seal the plate and incubate for 1-2 hours at room temperature with shaking (300-700 rpm).

-

Wash the plate three times with Wash Buffer.

-

-

Blocking:

-

Add 150 µL of a blocking solution (e.g., MSD Blocker A) to each well.

-

Incubate for 1-2 hours at room temperature with shaking.

-

Wash the plate three times with Wash Buffer.

-

-

Sample Incubation:

-

Add 25 µL of your sample or standard to the appropriate wells.

-

Incubate for 1-2 hours at room temperature with shaking.

-

Wash the plate three times with Wash Buffer.

-

-

Detection Antibody Incubation:

-

Add 25 µL of the SULFO-TAG labeled detection antibody (diluted in Assay Diluent) to each well.

-

Incubate for 1-2 hours at room temperature with shaking.

-

Wash the plate three times with Wash Buffer.

-

-

Signal Detection:

-

Add 150 µL of 2X MSD Read Buffer T to each well.

-

Immediately read the plate on an MSD instrument.[3]

-

Visualizations

References

- 1. mesoscale.com [mesoscale.com]

- 2. MSD GOLD SULFO-TAG NHS-Ester | Meso Scale Discovery [mesoscale.com]

- 3. nebiolab.com [nebiolab.com]

- 4. MSD Assay Techniques for Improved Drug Discovery and Development [articles.abilogic.com]

- 5. mesoscale.com [mesoscale.com]

- 6. bioxpedia.com [bioxpedia.com]

- 7. biopharmadive.com [biopharmadive.com]

- 8. Buy this compound | 482618-42-8 [smolecule.com]

- 9. mesoscale.com [mesoscale.com]

- 10. content.protocols.io [content.protocols.io]

SULFO-TAG™ NHS Ester Labeling: A Comprehensive Guide for Researchers

Application Notes and Protocols for Robust and Efficient Conjugation

This guide provides a detailed protocol for the labeling of proteins, antibodies, and other amine-containing molecules with SULFO-TAG™ NHS Ester, a key reagent in Meso Scale Discovery (MSD) electrochemiluminescence (ECL) detection technology. The protocol is intended for researchers, scientists, and drug development professionals seeking to generate highly sensitive and stable detection reagents for use in a variety of immunoassays.

Introduction to SULFO-TAG™ NHS Ester Chemistry

SULFO-TAG™ NHS-Ester is an N-hydroxysuccinimide ester that readily couples with primary amine groups (e.g., on lysine residues or the N-terminus of proteins) under mild basic conditions to form a stable amide bond.[1][2][3] This conjugation process results in a labeled molecule that can be used as a detection reagent in MSD assays. The SULFO-TAG™ label is a ruthenium complex that, upon electrochemical stimulation, emits light, providing a highly sensitive and quantitative signal with a wide dynamic range. The sulfonate group enhances the water solubility of the reagent, making it ideal for reactions in aqueous environments typical for biological applications.[3]

Key Applications:

-

Immunoassays: Development of sensitive and robust assays for the detection of proteins, biomarkers, and other molecules.

-

Pharmacokinetic (PK) studies: Tracking the absorption, distribution, metabolism, and excretion of therapeutic antibodies and other protein-based drugs.

-

Immunogenicity testing: Detection of anti-drug antibodies (ADAs).

-

Biomarker discovery and validation: Quantifying low-abundance biomarkers in complex biological samples.

Quantitative Data Summary

The following tables summarize key quantitative data for SULFO-TAG™ NHS Ester labeling.

Table 1: Recommended Reagent and Protein Concentrations

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1-2 mg/mL | Higher concentrations generally lead to better conjugation efficiency.[1][2] |

| SULFO-TAG™ Stock Solution | 3 nmol/µL or 10 nmol/µL | Dependent on the initial vial size.[1][3] |

| Challenge Ratio (SULFO-TAG™:Protein) | 2:1 to 20:1 (molar ratio) | The optimal ratio should be determined empirically for each specific application. A 10:1 ratio is a good starting point.[1] |

Table 2: Reaction Conditions

| Parameter | Recommended Condition | Notes |

| Reaction Buffer | 100 mM Phosphate Buffer, pH 7.9 | Provides optimal alkaline conditions for the amine-reactive coupling.[3] |

| Reaction Temperature | 23°C (acceptable range: 20-25°C) | [1][2] |

| Incubation Time | 2 hours | [1][2] |

| Light Protection | Shield from light during incubation | Protects the electrochemiluminescent properties of the SULFO-TAG™.[2][3] |

Table 3: SULFO-TAG™ NHS-Ester Properties

| Property | Value |

| Molecular Weight (unreacted) | 1,141 g/mol [1] |

| Molecular Weight added per label | 1,027 g/mol [1] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester |

| Target Functional Group | Primary amines (-NH2) |

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling proteins with SULFO-TAG™ NHS Ester.

Materials and Reagents

-

Protein to be labeled (antibody, etc.) in a suitable buffer

-

MSD GOLD™ SULFO-TAG™ NHS-Ester

-

Conjugation Buffer (e.g., 100 mM phosphate buffer, pH 7.9)

-

Purification columns (e.g., spin desalting columns)

-

Cold distilled water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Pre-Conjugation Procedure: Protein Preparation

-

Buffer Exchange (if necessary): Ensure the protein solution is free of primary amines (e.g., Tris, glycine, histidine), preservatives (e.g., sodium azide), and carrier proteins (e.g., BSA).[1] If interfering substances are present, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.

-

Concentration Adjustment: Adjust the protein concentration to 1-2 mg/mL in Conjugation Buffer.[1][2]

-

Equilibration: Bring the protein solution to the conjugation temperature of 23°C (room temperature).[1][2]

SULFO-TAG™ NHS Ester Reconstitution

-

Centrifuge: Briefly centrifuge the vial of lyophilized SULFO-TAG™ NHS-Ester to collect the material at the bottom.[1]

-

Reconstitute: Immediately before use, reconstitute the SULFO-TAG™ NHS-Ester with cold distilled water to the desired stock concentration (e.g., 50 µL for a 150 nmol vial to get 3 nmol/µL).[2]

-

Vortex: Gently vortex the vial to ensure complete dissolution.[1][2] The reconstituted reagent should be used within 10 minutes and kept on ice.[2]

Conjugation Reaction

-

Calculate SULFO-TAG™ Volume: Determine the volume of reconstituted SULFO-TAG™ NHS-Ester stock solution required to achieve the desired molar challenge ratio using the following formula:

-

Add SULFO-TAG™: Add the calculated volume of the SULFO-TAG™ stock solution to the protein solution.

-

Mix: Immediately vortex the reaction mixture to ensure homogeneity.[2]

-

Incubate: Incubate the reaction for 2 hours at 23°C, protected from light.[1][2]

Post-Conjugation Purification

-

Purification Method: For proteins with a molecular weight > 40,000 Da, use a spin desalting column to remove unconjugated SULFO-TAG™ label.[1][2] For smaller molecules, alternative methods like HPLC or FPLC may be necessary.[1]

-

Column Preparation: Prepare the desalting column according to the manufacturer's instructions.

-

Apply Sample: Apply the conjugation reaction mixture to the column.

-

Centrifuge: Centrifuge the column to elute the labeled protein. The purified, SULFO-TAG™-labeled protein will be in the collection tube.[2]

-

Filtration (Optional but Recommended): Filter the purified conjugate using a 0.2 µm filter.[2]

Storage of Labeled Protein

Store the purified SULFO-TAG™-labeled protein at 2-8°C, protected from light. For long-term storage, consider adding a carrier protein like 0.1% MSD Blocker A if the protein concentration is low (< 0.1 mg/mL) and storing at ≤ -70°C.[1]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in SULFO-TAG™ NHS Ester labeling.

Caption: SULFO-TAG™ NHS Ester Labeling Experimental Workflow.

Caption: Chemical Reaction of SULFO-TAG™ NHS Ester with a Primary Amine.

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Possible Cause | Recommended Solution |

| Low Labeling Efficiency | Interfering substances in protein buffer. | Perform buffer exchange to remove primary amines, azide, etc.[1] |

| Low protein concentration. | Concentrate protein to 1-2 mg/mL.[1] | |

| Incorrect pH of reaction buffer. | Ensure the conjugation buffer is at the optimal pH (around 7.9).[3] | |

| Inactive SULFO-TAG™ reagent. | Reconstitute SULFO-TAG™ NHS-Ester immediately before use and use within 10 minutes.[2] | |

| High Background Signal in Assay | Incomplete removal of unconjugated SULFO-TAG™. | Ensure proper purification using the correct size exclusion column for your protein's molecular weight.[1] |

| Non-specific binding of the labeled protein. | Optimize blocking and washing steps in your assay protocol.[4][5] | |

| Protein Precipitation after Labeling | Over-labeling of the protein. | Reduce the challenge ratio of SULFO-TAG™ to protein.[6] |

References

SULO-TAG NHS Ester Protein Labeling Kit: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SULFO-TAG™ NHS-Ester is a highly efficient labeling reagent used to conjugate proteins, antibodies, and other biomolecules containing primary amine groups with an electrochemiluminescent label. This technology, developed by Meso Scale Discovery (MSD), is central to a variety of immunoassays, offering high sensitivity, a wide dynamic range, and low background noise. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (such as the side chain of lysine residues or the N-terminus of polypeptides) under mild, aqueous conditions to form a stable, covalent amide bond. The resulting SULFO-TAG labeled proteins serve as detection reagents in MSD's electrochemiluminescence (ECL) detection platform, where they emit light upon electrochemical stimulation, allowing for precise quantification of analytes in complex biological samples.[1][2] This document provides detailed protocols for protein labeling, purification, and quantification, as well as an application example in the context of the EGFR signaling pathway.

Principle of SULFO-TAG NHS-Ester Chemistry

The core of the SULFO-TAG NHS-Ester labeling chemistry lies in the reaction between the NHS ester and a primary amine. The NHS ester is an activated form of a carboxylic acid, which makes it susceptible to nucleophilic attack by the lone pair of electrons on a primary amine. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the primary amines are deprotonated and thus more nucleophilic.

Data Presentation

Table 1: Recommended Starting Conditions for Protein Labeling

| Parameter | Recommendation | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Protein Purity | >90% | Impurities can compete for the labeling reagent. |

| Labeling Buffer | Phosphate-Buffered Saline (PBS), pH 7.5-8.5 | Avoid buffers containing primary amines (e.g., Tris, Glycine). |

| SULFO-TAG:Protein Molar Ratio | 5:1 to 20:1 | Optimal ratio should be determined empirically for each protein. |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 1-2 hours | |

| Purification Method | Size-Exclusion Chromatography (e.g., spin columns) | To remove unconjugated SULFO-TAG. |

Table 2: SULFO-TAG NHS-Ester Reagent Specifications

| Property | Value |